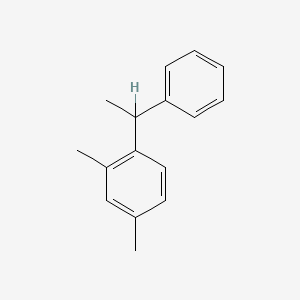
4-Isopropyl-2-méthylphénol
Vue d'ensemble
Description
4-Isopropyl-2-methylphenol, also known as Isoeugenol, is a naturally occurring phenolic compound found in essential oils such as clove oil, nutmeg oil, and ylang-ylang oil. It is an important intermediate in the synthesis of several pharmaceuticals and agrochemicals. It has also been used in the synthesis of various other compounds such as fragrances, flavorings, and fragrant materials. Isoeugenol is a powerful antioxidant and has been studied for its potential benefits in the prevention of various diseases.
Applications De Recherche Scientifique
Activité antibactérienne dans les dentifrices
Le 4-isopropyl-2-méthylphénol (IPMP) a été trouvé pour exercer un effet antibactérien sur un large éventail de bactéries et est un composant récemment ajouté dans les désinfectants des dentifrices . Il a été démontré qu'il inhibe la colonisation bactérienne et supprime la formation de biofilm, ce qui le rend efficace pour des soins bucco-dentaires appropriés .
Dispersion du biofilm
L'IPMP s'est avéré pénétrer le biofilm et détruire efficacement les bactéries ou diminuer la viabilité des bactéries dans les biofilms buccaux . Cette propriété en fait un ajout précieux aux produits de soins bucco-dentaires.
Activité antifongique
En plus de ses propriétés antibactériennes, l'IPMP présente également une activité antifongique . Cela en fait un composé polyvalent qui peut être utilisé dans une variété d'applications où des propriétés antibactériennes et antifongiques sont souhaitées.
Propriétés anti-inflammatoires et analgésiques
L'IPMP s'est avéré posséder des propriétés anti-inflammatoires et analgésiques . Cela le rend potentiellement utile dans le développement de nouveaux médicaments et thérapies pour les affections impliquant une inflammation et la douleur.
Activité antispasmodique
L'activité antispasmodique de l'IPMP pourrait en faire un composé utile dans le traitement des affections impliquant des spasmes musculaires .
Propriétés antiseptiques
Les propriétés antiseptiques de l'IPMP pourraient en faire un ingrédient précieux dans les produits conçus pour prévenir la croissance de micro-organismes pathogènes .
Activités antitumorales
L'IPMP s'est avéré posséder des activités antitumorales . Cela suggère des applications potentielles dans la recherche et le traitement du cancer.
Utilisation dans les cosmétiques et les parfums
En raison de son arôme et de sa saveur agréables, l'IPMP est utilisé dans les cosmétiques, les parfums et d'autres industries . Sa large gamme d'activités biologiques et pharmaceutiques ajoute à sa valeur dans ces applications.
Mécanisme D'action
Target of Action
4-Isopropyl-2-methylphenol, also known as carvacrol, is a component of essential oils produced by aromatic plants and spices . It has been reported to exhibit numerous bioactivities in cells and animals . It has been confirmed by pharmacological and clinical studies to show strong bactericidal or antibacterial activities against parasitic microorganisms such as the Trichophyton .
Mode of Action
Carvacrol’s mode of action is primarily through its interaction with bacterial cells. It has been shown to have a high antimicrobial activity, which is attributed to the presence of the free hydroxyl group, hydrophobicity, and the phenol moiety . It is particularly effective against food-borne pathogens, including Escherichia coli, Salmonella, and Bacillus cereus .
Biochemical Pathways
Carvacrol affects several biochemical pathways. It has been shown to induce neurite outgrowth by activating the NGF high-affinity trkA receptor and the downstream PI3K-AKT and MAPK-ERK pathways . In addition, carvacrol increases the expression of proteins involved in neuronal plasticity .
Pharmacokinetics
It is known that carvacrol is a lipophilic small molecule able to cross the blood–brain barrier .
Result of Action
The molecular and cellular effects of carvacrol’s action are diverse. It has been reported to have antioxidative properties in food and in vivo . It also inhibits the production of microbial and fungal toxins . Moreover, carvacrol has anti-inflammatory, analgesic, antiarthritic, antiallergic, anticarcinogenic, antidiabetic, cardioprotective, gastroprotective, hepatoprotective, and neuroprotective properties .
Action Environment
The action of carvacrol can be influenced by environmental factors. For instance, it has been shown that carvacrol can permeate biofilm and effectively destroy bacteria or decrease the viability of bacteria in oral biofilms . The removal of the biofilm that had already formed was found to be difficult .
Analyse Biochimique
Biochemical Properties
4-Isopropyl-2-methylphenol has been reported to exhibit numerous bioactivities in cells and animals . It interacts with various enzymes, proteins, and other biomolecules. The hydrophobic nature of 4-Isopropyl-2-methylphenol, due to the presence of a benzene ring and methyl and isopropyl substituents, allows it to bind with guanine present in DNA .
Cellular Effects
4-Isopropyl-2-methylphenol has been shown to induce apoptosis, cytotoxicity, cell cycle arrest, and antimetastatic activity. It also displays different antiproliferative effects and inhibits signaling pathways such as MAPKs and PI3K/AKT/mTOR . It has anti-inflammatory effects via inhibiting recruitment of cytokines and chemokines, and antioxidant effects via scavenging of free radicals .
Molecular Mechanism
The molecular mechanism of 4-Isopropyl-2-methylphenol involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The free radical substitution reaction with NBS on allylic positions is one of the known reactions .
Temporal Effects in Laboratory Settings
Its boiling points are much higher than those of alkanes, ethers, etc., of similar molecular mass .
Dosage Effects in Animal Models
Data on carvacrol toxicology is limited. Various toxicology studies have been done in different animal models . The lethal dose (LD 50) value of thymol for rats and guinea pigs is 980 mg/kg and 88 mg/kg, body weight, respectively .
Metabolic Pathways
4-Isopropyl-2-methylphenol is involved in the mevalonic acid (MVA) pathway or by plastidic enzymatic 1-deoxy-D-xylulose-5-phosphate (DXP) pathway, also called the 2-C-methylerythritol-4-phosphate (MEP) pathway .
Transport and Distribution
It is known that the compound is used in food products both as a flavoring component and as a preservative .
Subcellular Localization
It is known that the compound has a molecular formula of C10H14O .
Propriétés
IUPAC Name |
2-methyl-4-propan-2-ylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O/c1-7(2)9-4-5-10(11)8(3)6-9/h4-7,11H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYXXLXHHWYNKJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80169745 | |
| Record name | 4-Isopropyl-o-cresol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80169745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1740-97-2 | |
| Record name | Isocarvacrol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1740-97-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Isopropyl-o-cresol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001740972 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Isopropyl-o-cresol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80169745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-ISOPROPYL-O-CRESOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/41Y0OLM4LN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



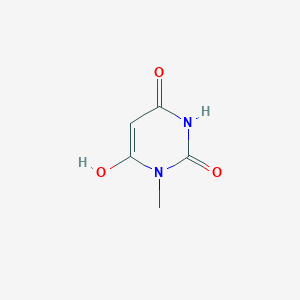
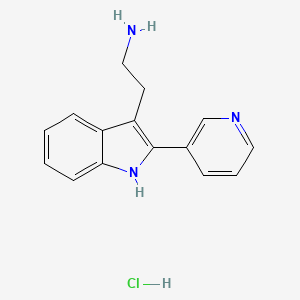
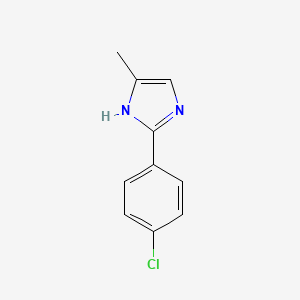
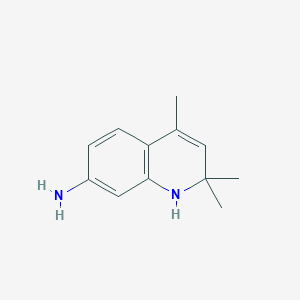

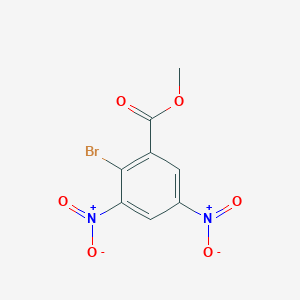
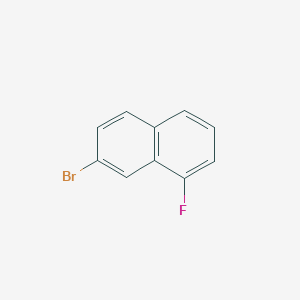


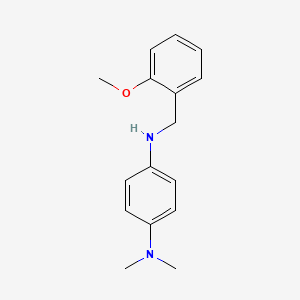
![2-{[(4-Chlorophenyl)sulfonyl]amino}propanoic acid](/img/structure/B1604732.png)
![((3aR,4S,5R,6aS)-5-Acetoxy-2-oxohexahydro-2H-cyclopenta[b]furan-4-yl)methyl acetate](/img/structure/B1604733.png)

